Furan-2,5-dione;octadec-1-ene

Catalog No.
S1895701
CAS No.
25266-02-8
M.F
C22H38O3
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2,5-dione;octadec-1-ene

CAS Number

25266-02-8

Product Name

Furan-2,5-dione;octadec-1-ene

IUPAC Name

furan-2,5-dione;octadec-1-ene

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C18H36.C4H2O3/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-18H2,2H3;1-2H

InChI Key

COBLIZNSZVKDMR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O

Description

The exact mass of the compound 2,5-Furandione, polymer with 1-octadecene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Furan-2,5-dione;octadec-1-ene is an organic compound with the molecular formula C22H38O3 and a molecular weight of 350.5 g/mol. Its IUPAC name is 3-octadec-1-enyloxolane-2,5-dione. The compound consists of a furan-2,5-dione (maleic anhydride) moiety attached to an octadec-1-ene chain, creating a unique structure with both cyclic and aliphatic components.

The compound's reactivity is primarily due to the furan-2,5-dione (maleic anhydride) portion, which is known for its high reactivity in various chemical processes. Some notable reactions include:

  • Imidization: The anhydride group can react with primary amines to form imides. This reaction is often used in polymer chemistry to create polymer-bound hindered amine light stabilizers .
  • Ring-opening reactions: The cyclic anhydride can undergo ring-opening reactions with nucleophiles, leading to the formation of dicarboxylic acid derivatives .
  • Addition reactions: The double bond in the octadec-1-ene chain can participate in addition reactions, such as hydrogenation or halogenation .

While specific biological activities of Furan-2,5-dione;octadec-1-ene are not directly reported in the provided search results, related compounds have shown interesting properties:

  • Antimicrobial activity: Some derivatives of 2,5-furandione exhibit antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli.
  • Potential pharmaceutical applications: The compound's structure suggests it may have applications in drug delivery systems or as a precursor for bioactive molecules.

The synthesis of Furan-2,5-dione;octadec-1-ene typically involves the reaction between maleic anhydride (furan-2,5-dione) and octadec-1-ene. This process can be carried out using various methods:

  • Melt blending: The anhydride-containing polymer and the alkene are mixed at temperatures above the melting point of the anhydride copolymer but below its degradation temperature .
  • Solvent-based synthesis: The reactants are mixed in a suitable solvent, followed by solvent removal and melt processing .
  • Continuous process: Using an extruder, the anhydride polymer and octadec-1-ene are continuously fed and reacted at appropriate temperatures .

Furan-2,5-dione;octadec-1-ene and its derivatives find applications in various fields:

  • Polymer chemistry: It is used in the production of polymer-bound hindered amine light stabilizers, which improve the durability of polymers exposed to light and heat .
  • Organic synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including heterocyclic compounds.
  • Industrial processes: It may be used in the production of lubricants, surfactants, or other specialty chemicals due to its unique structure combining a polar anhydride group with a long aliphatic chain .

Similar Compounds: Comparison and Uniqueness

Furan-2,5-dione;octadec-1-ene shares similarities with several compounds but also possesses unique features:

  • Maleic anhydride: This is the parent compound of the furan-2,5-dione moiety. Furan-2,5-dione;octadec-1-ene differs by having a long aliphatic chain, which alters its solubility and reactivity .
  • Furan-2,5-dione;octadec-1-ene;styrene: This compound (C30H46O3) is similar but includes an additional styrene unit, potentially altering its reactivity and physical properties .
  • Other alkyl-substituted maleic anhydrides: These compounds share the basic structure but differ in the length and nature of the alkyl chain, affecting their physical and chemical properties .
  • Dihydro-3-(octadecenyl)-2,5-furandione: This compound is closely related but has a saturated furan ring, which may impact its reactivity and stability.

Furan-2,5-dione;octadec-1-ene's uniqueness lies in its combination of a highly reactive anhydride group with a long, unsaturated aliphatic chain. This structure allows for a wide range of chemical transformations and applications, particularly in polymer chemistry and organic synthesis .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69227-14-1

Use Classification

Cosmetics -> Stabilizing; Viscosity controlling

General Manufacturing Information

2,5-Furandione, polymer with 1-octadecene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-07-21

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